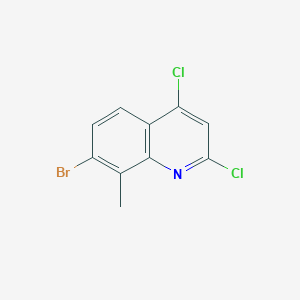

7-Bromo-2,4-dichloro-8-methylquinoline

Description

7-Bromo-2,4-dichloro-8-methylquinoline is a halogenated quinoline derivative with substituents at positions 2 (Cl), 4 (Cl), 7 (Br), and 8 (CH₃). This compound’s structure combines electron-withdrawing halogens (Br, Cl) and a methyl group, influencing its electronic properties, solubility, and reactivity. Quinolines are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their aromatic heterocyclic core, which allows for diverse functionalization.

Properties

Molecular Formula |

C10H6BrCl2N |

|---|---|

Molecular Weight |

290.97 g/mol |

IUPAC Name |

7-bromo-2,4-dichloro-8-methylquinoline |

InChI |

InChI=1S/C10H6BrCl2N/c1-5-7(11)3-2-6-8(12)4-9(13)14-10(5)6/h2-4H,1H3 |

InChI Key |

MTULLMRRHOHQIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Cl)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,4-dichloro-8-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of 7-Bromo-2,4-dichloro-8-methylquinoline may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,4-dichloro-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the quinoline ring or the substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-2,4-dichloro-8-methylquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 7-Bromo-2,4-dichloro-8-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 7-Bromo-2,4-dichloro-8-methylquinoline with structurally related quinoline derivatives, focusing on substituent patterns, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Reactivity: Halogen positioning (e.g., 7-Br vs. 6-Br) significantly impacts electronic properties. For example, 7-Bromo-2,4-dichloro-8-methylquinoline’s bromine at position 7 may enhance electrophilic substitution reactivity compared to 6-bromo isomers . The trifluoromethyl group in 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline increases lipophilicity and metabolic stability, making it more suitable for drug development than non-fluorinated analogs .

Synthetic Challenges: Chlorination of quinoline precursors using PCl₅/PCl₃ mixtures often yields low quantities of dichlorinated products, as seen in the synthesis of 2,4-dichloro-8-methylquinoline (precursor to the target compound) .

Bromine and chlorine substituents in 5,7-Dibromo-2-methylquinolin-8-ol enable halogen bonding, which stabilizes crystal packing and informs solid-state material design .

Positional Isomerism: 6-Bromo-3,4-dichloro-8-methylquinoline (vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.